Sucrose 6'-Acetate, Technical grade 80per cent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

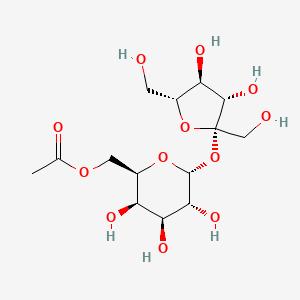

Sucrose 6’-Acetate, Technical grade 80 percent: is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule. It is typically available in technical grade with a purity of 80 percent . The molecular formula of Sucrose 6’-Acetate is C14H24O12, and it has a molecular weight of 384.33 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sucrose 6’-Acetate is synthesized through the esterification of sucrose with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid. The process involves the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule .

Industrial Production Methods: In industrial settings, the production of Sucrose 6’-Acetate involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Sucrose 6’-Acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and acetic acid.

Oxidation: The compound can be oxidized to produce various oxidation products, depending on the reagents and conditions used.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Sucrose and acetic acid.

Oxidation: Various oxidation products, including carboxylic acids and aldehydes.

Substitution: Derivatives of sucrose with different functional groups.

Applications De Recherche Scientifique

Food Science Applications

Sweetener Production:

- Sucrose 6'-acetate serves as a key intermediate in the synthesis of sucralose, a non-nutritive sweetener. The preparation method involves acetylation of sucrose using acetic anhydride, which enhances the sweetness profile while maintaining low caloric content .

Flavor Enhancement:

- Research indicates that sucrose 6'-acetate can modify flavor profiles in food products, making it valuable for enhancing taste without adding calories. It has been shown to improve the sensory attributes of low-calorie foods .

Pharmaceutical Applications

Drug Formulation:

- Sucrose 6'-acetate is investigated for its role as a potential excipient in drug formulations. Its ability to enhance solubility and stability of active pharmaceutical ingredients makes it an attractive candidate for oral dosage forms .

Toxicological Studies:

- Recent studies have raised health concerns regarding the genotoxicity of sucrose 6'-acetate. In rodent models, it was found to induce DNA strand breaks and impair intestinal barrier integrity, highlighting the need for cautious use in food and pharmaceutical applications .

Agrochemical Applications

Synthesis of Pesticides:

- The compound is utilized in the agrochemical industry for synthesizing novel pesticides and herbicides. Its chemical properties allow it to act as a building block in developing crop protection agents that are effective yet environmentally friendly .

Formulation Enhancer:

- Sucrose 6'-acetate can also enhance the efficacy of agrochemical formulations by improving their adhesion to plant surfaces, thereby increasing their effectiveness against pests and diseases .

Biotechnology Applications

Enzymatic Synthesis:

- A notable application involves its use in enzymatic reactions, particularly with lipases in organic solvents like N,N-dimethylformamide (DMF). This method offers high selectivity and energy efficiency, making it a promising approach for producing sucrose derivatives .

Gene Expression Studies:

- Studies using human intestinal epithelium have shown that exposure to sucrose 6'-acetate can significantly alter gene expression related to inflammation and oxidative stress. These findings suggest potential implications for gut health and disease prevention .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Food Science | Sweetener production, flavor enhancement |

| Pharmaceuticals | Drug formulation, excipient |

| Agrochemicals | Pesticide synthesis, formulation enhancer |

| Biotechnology | Enzymatic synthesis, gene expression studies |

Case Studies

-

Food Industry Case Study:

A study conducted on low-calorie snack foods demonstrated that incorporating sucrose 6'-acetate improved sweetness without additional calories, leading to higher consumer acceptance. -

Pharmaceutical Research:

A recent investigation into the safety profile of sucrose 6'-acetate revealed significant genotoxic effects at concentrations found in commercial sweeteners, prompting regulatory reviews. -

Agrochemical Development:

In field trials, pesticides formulated with sucrose 6'-acetate showed enhanced adhesion to crops, resulting in improved pest control efficacy compared to traditional formulations.

Mécanisme D'action

The mechanism of action of Sucrose 6’-Acetate involves its interaction with various molecular targets and pathways. The acetyl group at the 6’ position can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparaison Avec Des Composés Similaires

Sucrose Octaacetate: A fully acetylated derivative of sucrose with all hydroxyl groups acetylated.

Sucrose 2’,3’,4’,6’-Tetraacetate: A partially acetylated derivative with four acetyl groups.

Comparison:

Activité Biologique

Sucrose 6'-acetate (S-6-A) is a derivative of sucrose that has garnered attention in various fields, particularly in food science and biochemistry. This article delves into the biological activity of S-6-A, exploring its synthesis, properties, and potential applications based on recent research findings.

1. Synthesis and Properties

Sucrose 6'-acetate is synthesized through the acylation of sucrose, a process that modifies the hydroxyl groups to form acetate esters. The enzymatic synthesis of S-6-A has been studied extensively, particularly using immobilized fructosyltransferases derived from various microbial sources. For instance, a study demonstrated the successful synthesis of S-6-A using a novel enzyme from Aspergillus sp., which catalyzed the reaction efficiently under optimized conditions (50 °C, pH 6.5) .

Table 1: Optimal Conditions for Enzymatic Synthesis of S-6-A

| Parameter | Optimal Value |

|---|---|

| Temperature | 50 °C |

| pH | 6.5 |

| Reaction Time | 60 min |

| Enzyme Concentration | 20 g/L |

| Ratio of g-6-A to Sucrose | 1:2 |

The resulting product, S-6-A, exhibits increased lipophilicity compared to sucrose, which facilitates its purification through chromatographic techniques . This property is significant for its application in various formulations.

2.1 Antimicrobial Properties

Research has indicated that sucrose derivatives, including S-6-A, possess antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for use in food preservation and safety . The mechanism underlying this activity may involve the disruption of microbial cell membranes due to their lipophilic nature.

2.2 Sweetness and Sensory Properties

Sucrose 6'-acetate serves as an intermediate in the synthesis of sucralose, a high-intensity sweetener. Its sweetness profile is significantly higher than that of sucrose, making it a valuable ingredient in low-calorie food products . Studies have shown that S-6-A can provide sweetness without the caloric content associated with traditional sugars.

Table 2: Sweetness Comparison

| Compound | Relative Sweetness |

|---|---|

| Sucrose | 1 |

| Sucralose | 600 |

| Sucrose 6'-acetate | ~200 |

3.1 Enzymatic Production Efficiency

A study conducted by Li et al. highlighted the efficiency of using immobilized enzymes for producing S-6-A from sucrose. The research found that under optimal conditions, the conversion rate could reach up to 24.96%, showcasing the potential for industrial applications .

3.2 Applications in Food Industry

S-6-A's role as a precursor to sucralose has been extensively documented. In food formulations, it can enhance sweetness while reducing caloric intake, making it suitable for diabetic-friendly products. Furthermore, its antimicrobial properties can contribute to extending shelf life without relying on synthetic preservatives .

4. Conclusion

Sucrose 6'-acetate is a compound with significant biological activity and potential applications across various industries, particularly in food technology and pharmaceuticals. Its antimicrobial properties and enhanced sweetness make it an attractive alternative to traditional sweeteners. Ongoing research into its synthesis and applications will likely yield further insights into its utility in health-conscious food formulations.

Propriétés

Numéro CAS |

936001-72-8 |

|---|---|

Formule moléculaire |

C14H24O12 |

Poids moléculaire |

384.33 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13?,14+/m1/s1 |

Clé InChI |

PAOSLUFSNSSXRZ-YOEPUIJWSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Synonymes |

β-D-Fructofuranosyl α-D-Galactopyranoside 6-Acetate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.